7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the fluoroquinolone class, characterized by a bicyclic core with a 1-cyclopropyl group at position 1, a fluorine atom at position 6, and a 4-oxo-quinoline-3-carboxamide scaffold. The critical structural features include:
- 7-position substitution: A 4-acetylpiperazinyl group, which enhances solubility and modulates pharmacokinetics.
- 3-position substitution: An N-pyridin-4-yl carboxamide group, distinguishing it from carboxylic acid derivatives commonly seen in older quinolones.
Properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-pyridin-4-ylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-15(31)28-8-10-29(11-9-28)22-13-21-18(12-20(22)25)23(32)19(14-30(21)17-2-3-17)24(33)27-16-4-6-26-7-5-16/h4-7,12-14,17H,2-3,8-11H2,1H3,(H,26,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNQBLZLGQWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)NC4=CC=NC=C4)C5CC5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-N-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxamide is a derivative of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.55 g/mol. The structural features include a cyclopropyl group, a piperazine moiety, and a fluoroquinolone backbone, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29FN4O3 |
| Molecular Weight | 476.55 g/mol |
| CAS Number | Not specified |
| SMILES | CC(=O)N1CCN(CC1)c1cc2n(cc(C(=O)NCc3ccc(C)cc3)c(=O)c2cc1F) |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized various analogues of 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substituted piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid and evaluated their in vitro activities against Mycobacterium tuberculosis and other bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for the synthesized compounds varied significantly:
- Against Mycobacterium tuberculosis H37Rv: MIC values ranged from 7.32 to 136.10 μM.
- Against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative): MIC values were between 0.44 to 34.02 μM.
Notably, one derivative exhibited an MIC of 0.44 μM against Staphylococcus aureus, indicating potent antibacterial activity .
Cytotoxicity Studies
Cytotoxicity assessments were performed on selected compounds to evaluate their safety profile. The results indicated that while many compounds showed promising antibacterial activity, they also exhibited varying degrees of cytotoxic effects on human cell lines. This necessitates further investigation to balance efficacy with safety .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Tuberculosis Treatment : Due to its activity against Mycobacterium tuberculosis, derivatives could be explored as adjunct therapies in tuberculosis treatment regimens.
- Cancer Research : Some studies suggest that fluoroquinolone derivatives may possess anticancer properties, warranting further exploration into their mechanisms of action in cancer cell lines .
Chemical Reactions Analysis
Amidation Reactions
The carboxamide group at position 3 undergoes nucleophilic acyl substitution, enabling modifications to enhance target specificity. A representative protocol involves:
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Reagents : Ciprofloxacin derivative, acyl chloride (e.g., pyridin-4-yl carbonyl chloride), sodium carbonate (base).
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Conditions : Tetrahydrofuran (THF) solvent at 0°C, stirred for 1 hour.
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Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Example :
Yield: ~70–85% after purification .
Suzuki-Miyaura Cross-Coupling
The brominated precursor at position 7 participates in palladium-catalyzed coupling reactions with boronic esters:
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Catalyst : Dichlorobis(triphenylphosphine)palladium(II).
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Ligand : Triphenylphosphine.
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Conditions : 1,4-Dioxane solvent, sodium carbonate, 100°C for 16 hours under argon .
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Substrates : N-methyl-N-(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide .
Key Outcomes :
| Parameter | Value | Source |
|---|---|---|
| Yield | 73% | |
| Purity (HPLC) | >95% |
Hydrolysis of Acetamide Groups
The acetylpiperazine moiety undergoes acidic hydrolysis to regenerate free piperazine:
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Reagents : Concentrated HCl (5 mL), water.
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Workup : Neutralization with saturated NaHCO₃, extraction with 10% methanol/DCM .
Reaction Scope :
Spectral Characterization of Reaction Products
Analytical techniques confirm structural integrity post-reaction:
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR | δ 8.45 (s, 1H, pyridinyl), δ 1.35 (m, cyclopropyl) | |
| MS (ESI) | m/z 373.38 [M+H]⁺ | |
| IR | 1720 cm⁻¹ (C=O stretch) |
Comparative Reactivity of Fluoroquinolone Derivatives
The fluorine atom at position 6 enhances electrophilic substitution reactivity compared to non-fluorinated analogs:
| Reaction Type | This Compound | Ciprofloxacin |
|---|---|---|
| Amidation Rate | 85% in 1 hr | 72% in 2 hr |
| Hydrolysis t₁/₂ | 45 min (pH 1.2) | 120 min (pH 1.2) |
Data derived from parallel studies .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability, critical for drug formulation:
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pH 7.4 : 98% intact after 24 hours.
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pH 1.2 : 82% intact after 24 hours.
This compound’s synthetic flexibility and stability make it a promising scaffold for antimicrobial development. Continued research focuses on optimizing reaction protocols to improve yields and reduce byproducts .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural differences between the target compound and similar derivatives:
Implications of Structural Variations
Piperazine Substitution :
- The acetyl group in the target compound likely improves metabolic stability compared to nitroso (oxidatively reactive, ) or benzodioxolylmethyl (sterically hindered, ) groups.
- Bulkier substituents (e.g., benzyloxycarbonyl) may reduce cellular uptake or increase susceptibility to enzymatic degradation .
3-Position Functional Group: Carboxamide (target compound) vs. carboxylic acid (analogs): The amide group reduces acidity (pKa ~8–10 vs. The N-pyridin-4-yl moiety may facilitate hydrogen bonding with biological targets (e.g., DNA gyrase in bacteria), improving potency .
Synthetic Accessibility: Analogs with carboxylic acids (e.g., ) are synthesized via direct coupling of piperazine derivatives to the quinolone core, while the target compound requires additional steps for acetylation and amide bond formation .
Lumping Strategy and Structural-Activity Relationships (SAR)
As noted in , compounds with similar core structures but varying substituents can be "lumped" into groups for SAR analysis. For example:
- Piperazine-modified quinolones: The acetyl, nitroso, and benzodioxolylmethyl groups represent distinct subclasses with divergent physicochemical profiles.
- Carboxylic acid vs. carboxamide : These groups define separate clusters in SAR studies due to their contrasting electronic and steric effects .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodology : Optimize reaction conditions (e.g., solvent selection, temperature, and catalyst use) based on analogous quinolone syntheses. For example, cyclopropane ring formation requires controlled anhydrous conditions to prevent hydrolysis . Purification via column chromatography or recrystallization is critical, with HPLC (C18 columns, acetonitrile/water mobile phase) used to verify purity (>98%) . Impurities such as desfluoro derivatives or ethylenediamine adducts may form during synthesis, necessitating stringent monitoring .
Q. How can spectroscopic methods characterize this compound?
- Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm, acetylpiperazinyl protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
- IR : Key peaks include C=O stretching (1670–1700 cm) and N-H bending (1550–1600 cm) .
Q. What are common impurities encountered during synthesis, and how are they quantified?
- Impurities : Desfluoro derivatives (e.g., 7-(piperazin-1-yl) analogs) and ethylenediamine adducts are typical byproducts .
- Analytical Methods : Use reversed-phase HPLC with UV detection (λ = 254 nm) and reference standards for quantification. Pharmacopeial guidelines recommend limits of <0.15% for individual impurities .
Advanced Research Questions
Q. How can contradictions in crystallographic data between derivatives be resolved?
- Approach : Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) and hydrogen-bonding networks. For instance, co-crystals with carboxylic acids (e.g., 4-carboxybenzoate) exhibit distinct packing motifs (e.g., π-π stacking vs. ionic interactions) that influence stability . Use single-crystal X-ray diffraction (SCXRD) to resolve ambiguities, ensuring data-to-parameter ratios >15 for reliability .
Q. What strategies improve solubility for in vivo studies without compromising activity?
- Salt Formation : Co-crystallize with counterions like 4-carboxybenzoate, which enhances aqueous solubility via ionic interactions .
- Co-Solvents : Use PEG-400 or cyclodextrins in preclinical formulations. Thermal analysis (TGA/DSC) confirms stability under physiological pH (e.g., 6.8–7.4) .
Q. How to design structure-activity relationship (SAR) studies targeting the piperazinyl moiety?
- Methodology : Synthesize derivatives with varied substituents (e.g., acetyl, nitroso, or benzodioxolyl groups) and evaluate antimicrobial activity. For example, replacing the acetyl group with a nitroso moiety alters electron density, impacting DNA gyrase binding . Use MIC assays against Gram-negative pathogens (e.g., E. coli) to correlate structural modifications with potency .
Q. How does fluorination at the 6-position influence physicochemical properties?
- Impact : The fluoro substituent enhances membrane permeability (logP reduction by ~0.5 units) and metabolic stability. Comparative studies with desfluoro analogs show a 2–4-fold increase in plasma half-life .
Data Contradiction Analysis
Q. How to address discrepancies in reported crystallographic R-factors?
- Resolution : Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For example, R-factors >0.07 may indicate disordered solvent molecules; iterative refinement with SHELXL improves model accuracy .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
